2-Methylnonanoic acid ethyl ester, 97%

描述

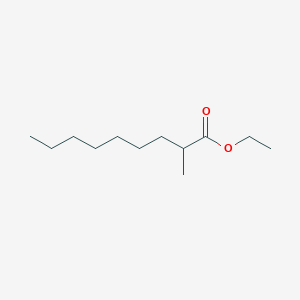

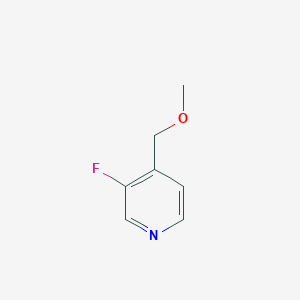

2-Methylnonanoic acid ethyl ester is a chemical compound with the molecular formula C12H24O2 . It has a molecular weight of 200.32 . The IUPAC name for this compound is ethyl 2-methylnonanoate . It is a medium-chain fatty acid .

Synthesis Analysis

The synthesis of an ester, such as 2-Methylnonanoic acid ethyl ester, can be accomplished in several ways. One common method is the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis

The molecular structure of 2-Methylnonanoic acid ethyl ester is represented by the InChI code: 1S/C12H24O2/c1-4-6-7-8-9-10-11(3)12(13)14-5-2/h11H,4-10H2,1-3H3 . This indicates that the molecule consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Esters, including 2-Methylnonanoic acid ethyl ester, undergo various chemical reactions. One common reaction is the hydrolysis of an ester under acidic or basic conditions . Another reaction is the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral alkoxide intermediate .Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .作用机制

Mode of Action

As an ester, it may undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can result in the production of an alcohol and a carboxylic acid, which can further interact with various biological targets .

Biochemical Pathways

Esters like 2-methylnonanoic acid ethyl ester are known to be involved in various biochemical reactions, including esterification and hydrolysis . These reactions can influence the metabolism of lipids and the synthesis of complex molecules in the body .

Pharmacokinetics

Like other small esters, it is likely to be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine and feces .

Result of Action

The hydrolysis of this ester can result in the production of an alcohol and a carboxylic acid, which can further interact with various biological targets and influence cellular functions .

Action Environment

The action, efficacy, and stability of 2-Methylnonanoic acid ethyl ester can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .

未来方向

There is interest in developing novel cell factories that can produce shorter esters, such as fatty acid ethyl esters (FAEEs), with properties similar to biodiesel in order to use these as transportation fuels . Additionally, the enantioselective synthesis of esters, including 2-Methylnonanoic acid ethyl ester, is an active field of research in food technology .

属性

IUPAC Name |

ethyl 2-methylnonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(3)12(13)14-5-2/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUKCKNIXPBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286773 | |

| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylnonanoate | |

CAS RN |

2458-99-3 | |

| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)